molecular formula C15H15ClN4O B6439377 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole CAS No. 2548981-48-0

6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

Cat. No. B6439377
CAS RN: 2548981-48-0
M. Wt: 302.76 g/mol
InChI Key: SIEFLPLWPLYEAT-UHFFFAOYSA-N
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Description

The compound “6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole” is a complex organic molecule that contains several functional groups. It has a benzoxazole ring, which is a type of heterocyclic compound. This ring contains a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen and one nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The benzoxazole ring system is aromatic, which means it is particularly stable. The azetidine ring is a three-membered nitrogen-containing ring, which would add some strain to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzoxazole and azetidine rings, as well as the chloro and methyl groups. The exact reactions it would undergo would depend on the conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzoxazole ring might make it relatively stable and resistant to degradation. The chloro group might make it more reactive in certain conditions .

Mechanism of Action

Target of Action

The primary target of this compound is the ribosomal s6 kinase p70S6Kβ (S6K2) . This kinase plays a crucial role in the regulation of cell growth by controlling the synthesis of protein in response to hormones, growth factors, and nutrients.

Mode of Action

The compound interacts with its target, S6K2, by binding to the active site of the kinase. This interaction inhibits the kinase’s activity, which in turn disrupts the normal functioning of the protein synthesis pathway . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of S6K2 affects the mTOR signaling pathway , which is a central regulator of cell metabolism, growth, proliferation, and survival. By inhibiting S6K2, the compound disrupts the normal functioning of this pathway, leading to a decrease in protein synthesis and cell growth .

Result of Action

The inhibition of S6K2 and the disruption of the mTOR signaling pathway can lead to a decrease in cell growth and proliferation. This can have potential therapeutic applications in conditions characterized by excessive cell growth or proliferation .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s a potential drug, further studies might focus on testing its efficacy and safety in biological systems .

properties

IUPAC Name

6-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-13-3-2-12(16)4-14(13)21-15/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEFLPLWPLYEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(O3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

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